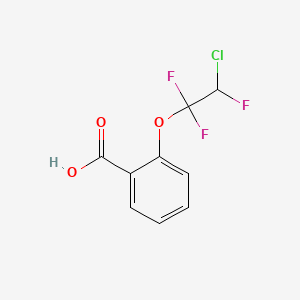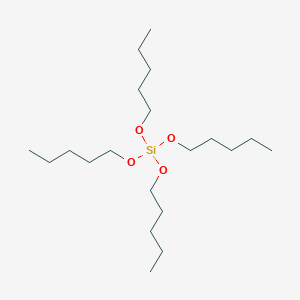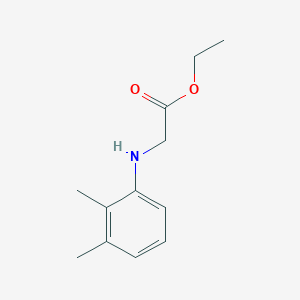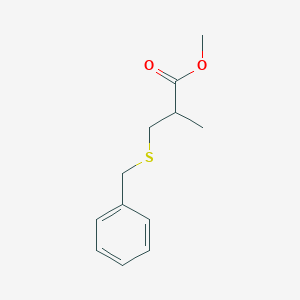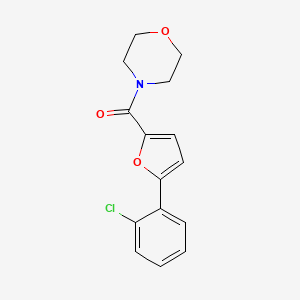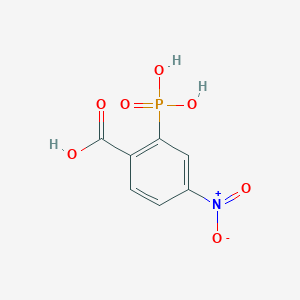
4-Nitro-2-phosphonobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-2-phosphonobenzoic acid is an organic compound with the molecular formula C7H6NO7P. It is a derivative of benzoic acid, where the benzene ring is substituted with a nitro group (-NO2) at the fourth position and a phosphonic acid group (-PO3H2) at the second position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-phosphonobenzoic acid typically involves the nitration of 2-phosphonobenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity of the product. The crude product is then purified through recrystallization or other suitable purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitro-2-phosphonobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The phosphonic acid group can undergo oxidation to form phosphonic acid derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Amino-2-phosphonobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Phosphonic acid derivatives.
Applications De Recherche Scientifique
4-Nitro-2-phosphonobenzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with specific biological targets.
Mécanisme D'action
The mechanism of action of 4-Nitro-2-phosphonobenzoic acid involves its interaction with specific molecular targets. For example, it has been shown to bind to the active site of aspartate β-semialdehyde dehydrogenase, inhibiting its activity. This enzyme is crucial for the biosynthesis of essential amino acids in bacteria, making the compound a potential antibacterial agent . The nitro group and phosphonic acid group play key roles in the binding and inhibition process.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrobenzoic acid: Lacks the phosphonic acid group, making it less versatile in certain chemical reactions.
2-Phosphonobenzoic acid: Lacks the nitro group, which reduces its potential as an inhibitor of certain enzymes.
4-Amino-2-phosphonobenzoic acid: A reduced form of 4-Nitro-2-phosphonobenzoic acid with different chemical properties.
Uniqueness
This compound is unique due to the presence of both the nitro and phosphonic acid groups on the benzene ring. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research .
Propriétés
Numéro CAS |
102153-78-6 |
|---|---|
Formule moléculaire |
C7H6NO7P |
Poids moléculaire |
247.10 g/mol |
Nom IUPAC |
4-nitro-2-phosphonobenzoic acid |
InChI |
InChI=1S/C7H6NO7P/c9-7(10)5-2-1-4(8(11)12)3-6(5)16(13,14)15/h1-3H,(H,9,10)(H2,13,14,15) |
Clé InChI |
PFWUFGANONPVGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])P(=O)(O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



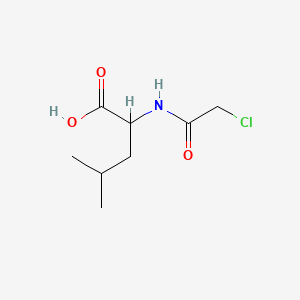
![n,n'-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline)](/img/structure/B11959729.png)
